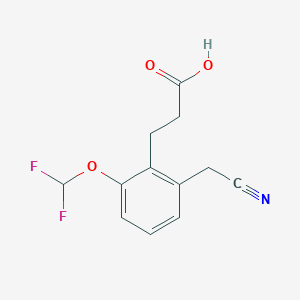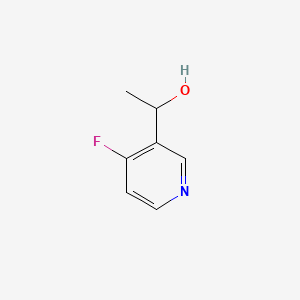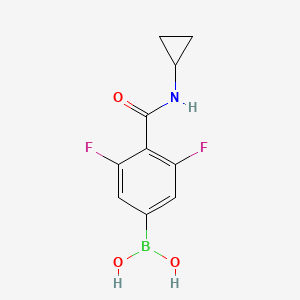
(4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with cyclopropylcarbamoyl and difluoro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of flow chemistry can enhance the scalability and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary widely, but they often involve the use of organic solvents and controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce new functional groups, leading to a diverse array of derivatives .
Applications De Recherche Scientifique
(4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism by which (4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis applications . Additionally, the presence of the cyclopropylcarbamoyl and difluoro groups can influence the compound’s reactivity and binding affinity to specific targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler analog with a phenyl ring and a boronic acid group, lacking the cyclopropylcarbamoyl and difluoro substitutions.
4-Carboxyphenylboronic acid: Contains a carboxyl group instead of the cyclopropylcarbamoyl group, offering different reactivity and applications.
Cyclopropylboronic acid: Features a cyclopropyl group attached directly to the boronic acid, without the phenyl ring or difluoro substitutions.
Uniqueness
The uniqueness of (4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the cyclopropylcarbamoyl group can enhance the compound’s stability and binding affinity, while the difluoro substitutions can influence its electronic properties and reactivity in various chemical reactions .
Propriétés
Formule moléculaire |
C10H10BF2NO3 |
|---|---|
Poids moléculaire |
241.00 g/mol |
Nom IUPAC |
[4-(cyclopropylcarbamoyl)-3,5-difluorophenyl]boronic acid |
InChI |
InChI=1S/C10H10BF2NO3/c12-7-3-5(11(16)17)4-8(13)9(7)10(15)14-6-1-2-6/h3-4,6,16-17H,1-2H2,(H,14,15) |
Clé InChI |
IMMFRDFYMGZGRO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C(=C1)F)C(=O)NC2CC2)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


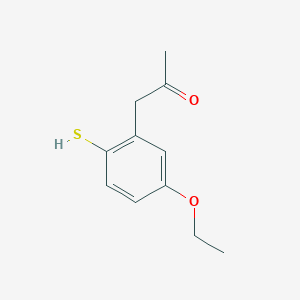
![tert-Butyl (R)-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B14037667.png)
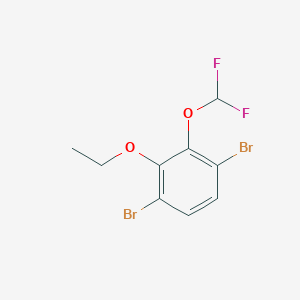

![(3R)-3-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-propan-2-yl-2,3-dihydropyran-4-one](/img/structure/B14037707.png)


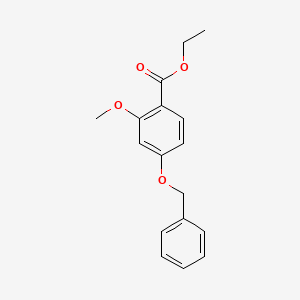
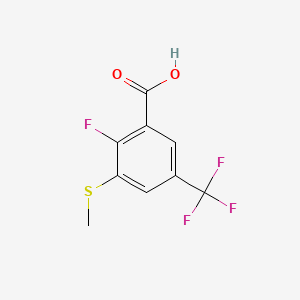
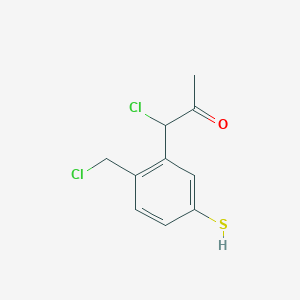
![(Hexahydrofuro[2,3-b]furan-3-yl)methanamine](/img/structure/B14037717.png)

